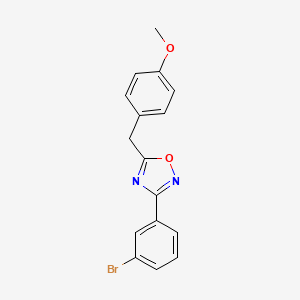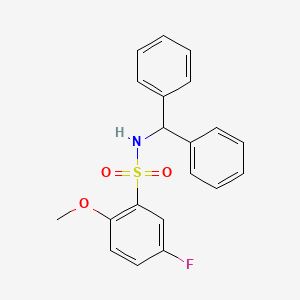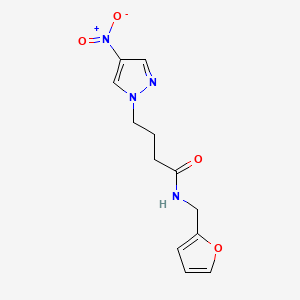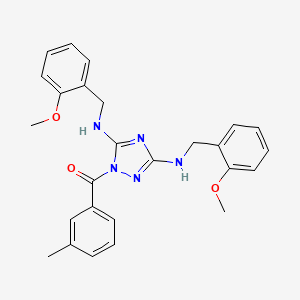
3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole
説明
3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with specific molecular targets in cells. For example, in cancer cells, the compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In bacterial cells, the compound disrupts the cell membrane and cell wall by interfering with the synthesis of peptidoglycan and lipopolysaccharides.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis in cancer cells: The compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
2. Inhibition of bacterial and fungal growth: The compound inhibits the growth of bacteria and fungi by disrupting their cell membrane and cell wall.
3. Reduction of inflammation: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound has shown promising results in various areas such as cancer therapy, antimicrobial activity, and anti-inflammatory activity. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
One of the limitations of using 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications. Another limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the research on 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole. Some of these directions include:
1. Optimization of the synthesis method: The synthesis method of 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole can be further optimized to improve its yield and purity.
2. Development of novel derivatives: Novel derivatives of 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole can be synthesized and evaluated for their biological activity.
3. Mechanistic studies: Further mechanistic studies can be conducted to understand the exact molecular targets and pathways involved in the biological activity of the compound.
4. In vivo studies: In vivo studies can be conducted to evaluate the efficacy and safety of the compound in animal models.
Conclusion:
In conclusion, 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has shown promising results in various areas such as cancer therapy, antimicrobial activity, and anti-inflammatory activity. The compound exerts its biological activity by interacting with specific molecular targets in cells, although its exact mechanism of action is not fully understood. While the compound has several advantages, such as its diverse biological activities and simple synthesis method, it also has limitations such as potential toxicity and lack of understanding of its exact mechanism of action. Future research directions include optimization of the synthesis method, development of novel derivatives, mechanistic studies, and in vivo studies.
科学的研究の応用
3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Some of the areas where this compound has shown promising results include:
1. Anticancer activity: 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways.
2. Antimicrobial activity: 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of these microorganisms by disrupting their cell membrane and cell wall.
3. Anti-inflammatory activity: 3-(3-bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound also reduces the expression of COX-2 and iNOS, which are involved in the inflammatory response.
特性
IUPAC Name |
3-(3-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-7-5-11(6-8-14)9-15-18-16(19-21-15)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCEBCEPKGNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3605416.png)

![N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3605425.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3605441.png)

![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3605451.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3605463.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B3605471.png)

![6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605482.png)
![N-isopropyl-2-(2-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3605485.png)
![1-(3,4-dimethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethanone](/img/structure/B3605496.png)
![2-(2-methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3605501.png)